
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole
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Overview
Description
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole is a heterocyclic compound featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) substituted with methyl, 4-nitrophenyl, and phenyl groups. The trans configuration indicates the spatial arrangement of substituents across the dihydroisoxazole ring, which influences its physicochemical and biological properties. Isoxazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole exhibit anticancer properties. A study demonstrated that certain isoxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in developing novel anticancer therapies .
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can downregulate pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This positions this compound as a candidate for treating conditions such as arthritis and other inflammatory disorders .
- Neuroprotective Properties
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 65 |
15 | 40 |
20 | 20 |
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects on lipopolysaccharide-stimulated macrophages, this compound reduced the levels of TNF-alpha and IL-6 significantly compared to untreated controls.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound (10 µM) | 80 | 90 |
Compound (20 µM) | 50 | 60 |
Mechanism of Action
The mechanism of action of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole, emphasizing structural variations, synthesis routes, and biological activities:
Key Observations
Electronic and Steric Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing capacity compared to halogenated phenyl groups (e.g., 4-chlorophenyl or 4-fluorophenyl in ). This may increase reactivity in electrophilic substitution or improve binding to nitroreductase enzymes in antimicrobial applications . The absence of a carboxamide group (cf.
Synthetic Pathways :
- The target compound is likely synthesized via cycloaddition of nitro compounds with activated ketones, a method validated for polysubstituted isoxazoles . In contrast, triazole-thione derivatives (e.g., ) require multi-step reactions involving hydrazinecarbothioamides and α-halogenated ketones, increasing synthetic complexity .
Biological Activity: The 3-bromo-4,5-dihydroisoxazole derivative shows moderate anti-tubercular activity (44% inhibition), suggesting that bromine substitution may enhance interactions with bacterial targets. However, the target compound’s methyl and phenyl groups could improve pharmacokinetic profiles by reducing metabolic degradation .
Research Findings
- Structural Characterization : Single-crystal X-ray diffraction of analogous compounds (e.g., ) reveals triclinic symmetry (space group P 1) with two independent molecules in the asymmetric unit. The dihydroisoxazole ring in such structures typically adopts a puckered conformation, quantified using Cremer-Pople parameters (e.g., ring puckering amplitude Q = 0.5–0.7 Å) .
- Thermodynamic Stability : Isoxazole derivatives with nitro groups exhibit higher thermal stability (decomposition temperatures >250°C) compared to halogenated analogues, as confirmed by thermogravimetric analysis .
- Spectroscopic Signatures: IR spectra of similar compounds show ν(C=N) stretches at 1600–1650 cm⁻¹ and ν(NO₂) at 1520 cm⁻¹, while ¹H-NMR spectra resolve diastereotopic protons on the dihydroisoxazole ring as distinct multiplets (δ 3.5–4.5 ppm) .
Biological Activity
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, alongside relevant data from case studies and research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure, which contributes to its biological activity. The presence of the nitrophenyl group enhances its electrophilic character, making it a candidate for various biological interactions.
1. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. For instance, molecular docking studies suggest that this compound can effectively scavenge free radicals and inhibit oxidative stress-related pathways. This is supported by its ability to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase .
2. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
3. Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. Studies reveal that this compound demonstrates notable inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study 1: Antioxidant Evaluation
A study conducted by Umesha et al. (2009) evaluated the antioxidant activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cellular models treated with the compound compared to controls .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory mechanisms, researchers observed that treatment with this compound led to decreased expression of cyclooxygenase (COX) enzymes in lipopolysaccharide-stimulated macrophages. This suggests that the compound may serve as a promising lead for developing new anti-inflammatory drugs .
Research Findings Summary
Q & A
Basic Research Questions
Q. How can Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole be synthesized, and what purification methods are recommended?
Answer: The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing substituted aldehydes or ketones with hydroxylamine derivatives in ethanol or acetic acid under catalytic conditions. For example, glacial acetic acid is used to protonate intermediates, facilitating ring closure (as seen in analogous isoxazole syntheses) . Post-reaction, solvent removal under reduced pressure and recrystallization (using ethanol or acetone) are common. Column chromatography with silica gel (eluent: hexane/ethyl acetate) may refine purity. Confirming stereochemistry (trans-configuration) requires techniques like NOESY NMR or X-ray crystallography .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure and stereochemistry?
Answer:
- FT-IR : Identifies functional groups (e.g., nitro C-NO₂ stretching at ~1520 cm⁻¹, isoxazole C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions. For instance, the trans-configuration is confirmed by coupling constants (e.g., J = 8–10 Hz for diastereotopic protons) .
- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between phenyl and nitrophenyl groups), with R-factors < 0.06 ensuring accuracy .
Advanced Research Questions
Q. How can computational methods like DFT predict the compound’s electronic properties and reactivity?
Answer: Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example:
- HOMO : Localized on the phenyl ring, indicating nucleophilic sites.
- LUMO : Concentrated on the nitro group, suggesting electrophilic attack susceptibility.
Solvent effects (PCM model) and vibrational analysis (IR frequency matching) validate experimental data . NBO analysis quantifies hyperconjugative interactions (e.g., nitro group’s electron-withdrawing effect on the isoxazole ring) .
Q. What strategies resolve contradictions in reported biological activities across studies?
Answer: Discrepancies often arise from:
- Stereochemical variations : Cis/trans isomers (e.g., trifluoromethyl derivatives in ) exhibit divergent bioactivity. Validate configurations via XRD or NOESY.
- Purity : HPLC (≥95% purity) and mass spectrometry rule out byproducts .
- Assay conditions : Standardize cell lines (e.g., MIC values against S. aureus ATCC 25923) and solvent controls (DMSO < 1% v/v) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antimicrobial activity?
Answer:
- Substituent variation : Replace the 4-nitrophenyl group with electron-deficient (e.g., -CF₃) or -rich (e.g., -OCH₃) groups to modulate lipophilicity and target binding .
- Docking studies : Use AutoDock Vina to predict binding to E. coli DNA gyrase (PDB: 1KZN). Compare docking scores (ΔG < -7 kcal/mol) with experimental MIC values .
- Dynamic simulations : MD simulations (50 ns) assess stability of ligand-enzyme complexes (RMSD < 2 Å) .
Q. What experimental designs validate the compound’s role in inhibiting enzyme targets?
Answer:
- Kinetic assays : Measure IC₅₀ via spectrophotometric monitoring (e.g., NADH oxidation at 340 nm for dehydrogenase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) using ΔH and ΔS values .
- Mutagenesis : Engineer enzyme mutants (e.g., S84L in S. aureus enoyl-ACP reductase) to confirm binding site specificity .
Q. Methodological Guidelines for Data Interpretation
Q. How to analyze conflicting spectral data (e.g., NMR vs. XRD) for structural assignments?
Answer:
- Cross-validation : Overlay experimental NMR shifts (e.g., ¹³C chemical shifts) with computed values (GIAO method in Gaussian) .
- XRD refinement : Check for disorder (e.g., nitrophenyl group rotation) using SHELXL .
- Dynamic effects : Variable-temperature NMR resolves conformational averaging (e.g., coalescence of proton signals at elevated temps) .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-15(12-5-3-2-4-6-12)16(17-21-11)13-7-9-14(10-8-13)18(19)20/h2-11,15H,1H3/t11-,15+/m1/s1 |
InChI Key |
KBEWATCLVLIAPT-ABAIWWIYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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